Safironil

概要

説明

サフィロニルは、抗線維化作用で知られる低分子薬です。 コラーゲンタンパク質合成の競合的阻害剤として機能し、主に肝星細胞(HSC)を標的にして肝線維化を抑制します 。 サフィロニルは、当初サノフィによって開発され、特に他の治療法との組み合わせで肝線維化を逆転させる可能性を示しています .

準備方法

化学反応の分析

サフィロニルは、以下を含むいくつかの種類の化学反応を起こします。

酸化: サフィロニルは、酸化脱アミド化により活性型に変換されます.

阻害: プロリル-4-ヒドロキシラーゼを標的にすることで、コラーゲンタンパク質合成を競合的に阻害します.

線維化モジュレーション: サフィロニルは、III型コラーゲンの沈着を増加させ、I型コラーゲンの沈着を減少させることにより、線維化のパターンを変化させます.

これらの反応に使用される一般的な試薬や条件には、酸化脱アミド化のためのシトクロムP-450酵素が含まれます 。 これらの反応から生成される主要な生成物は、サフィロニルの活性型と肝臓におけるコラーゲン型の変化です .

科学研究への応用

サフィロニルは、その抗線維化作用について広く研究されてきました。その用途には以下が含まれます。

科学的研究の応用

Safironil has been extensively studied for its antifibrotic properties. Its applications include:

作用機序

類似化合物との比較

サフィロニルは、プロリル-4-ヒドロキシラーゼを特異的に標的とし、コラーゲン合成を調節する能力においてユニークです。類似の化合物には以下が含まれます。

HOE 077: 抗線維化作用が類似する、もう1つのプロリル-4-ヒドロキシラーゼ阻害剤.

S 4682: プロリル-4-ヒドロキシラーゼを阻害し、肝星細胞の活性化を抑制する化合物.

アルファ-トコフェロール: 脂質過酸化を抑制し、肝星細胞の活性化を弱めます.

レチノールパルミテート: 肝星細胞の活性化を抑制するレチノイド.

シリビニン: ミルクシスルから抽出され、ヒト肝疾患に混合効果をもたらします.

サフィロニルは、プロリル-4-ヒドロキシラーゼの特異的な標的化と肝線維化の併用療法における有効性により際立っています .

生物活性

Safironil, a novel antifibrotic compound, has garnered attention for its potential therapeutic applications, particularly in liver diseases characterized by fibrosis. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various models, and implications for future research.

This compound functions primarily as a competitive inhibitor of certain cellular pathways involved in fibrosis. It specifically targets hepatic stellate cells (HSCs), which play a crucial role in the development of liver fibrosis through the production of extracellular matrix (ECM) components.

- Inhibition of Stellate Cell Activation : Research indicates that this compound modulates the activation of HSCs, thereby reducing their proliferation and the synthesis of ECM proteins such as collagen. This action is crucial in preventing the progression of liver fibrosis .

- Impact on Growth Factors : this compound has been shown to inhibit the signaling pathways activated by transforming growth factor-beta (TGF-β), a key mediator in fibrogenesis. By blocking TGF-β signaling, this compound reduces the expression of fibrogenic markers and promotes apoptosis in activated HSCs .

Efficacy in Animal Models

Several studies have evaluated the efficacy of this compound in preclinical models of liver fibrosis:

- Animal Studies : In a rat model induced with carbon tetrachloride (CCl₄), administration of this compound resulted in a significant reduction in liver fibrosis markers compared to control groups. Key findings include:

- Mechanistic Insights : The compound's antifibrotic effects are attributed to its ability to downregulate pro-fibrotic genes and upregulate anti-fibrotic pathways. For instance, this compound treatment led to increased expression of matrix metalloproteinases (MMPs), which are involved in ECM remodeling .

Case Studies and Clinical Implications

While clinical data on this compound remains limited, case studies involving similar antifibrotic agents provide insights into its potential applications:

- Comparison with Other Antifibrotics : In studies comparing this compound to other antifibrotic agents like HOE 077, it was found that both compounds exhibited similar mechanisms but differed in potency and side effect profiles. This suggests that further exploration into dosing regimens and combination therapies could enhance therapeutic outcomes .

- Future Clinical Trials : Given its promising preclinical results, this compound warrants further investigation through clinical trials focused on patients with chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and hepatitis C-related fibrosis. These trials could provide critical data on safety, efficacy, and optimal usage parameters.

Summary Table of Biological Activities

特性

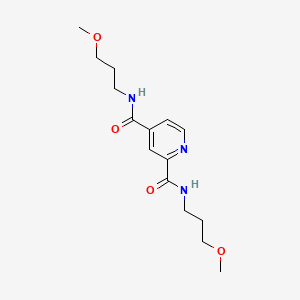

IUPAC Name |

2-N,4-N-bis(3-methoxypropyl)pyridine-2,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4/c1-21-9-3-6-17-14(19)12-5-8-16-13(11-12)15(20)18-7-4-10-22-2/h5,8,11H,3-4,6-7,9-10H2,1-2H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSXICGBWKECLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=CC(=NC=C1)C(=O)NCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158677 | |

| Record name | Safironil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134377-69-8 | |

| Record name | Safironil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134377698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Safironil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAFIRONIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK4M8AX1LN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。